molecular formula C15H14N2S B008658 (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine CAS No. 108288-50-2

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine

Cat. No.: B008658
CAS No.: 108288-50-2
M. Wt: 254.4 g/mol
InChI Key: VLKBTYIEMXMZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine is a heterocyclic compound that features a benzothiazine ring fused with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine can be achieved through several methods. One common approach involves the reaction of o-alkynylphenyl isothiocyanates with phosphites under copper(II)-catalyzed conditions . This method is efficient and provides good yields under mild conditions.

Another method involves the sequential S_N2-S_NAr process, which has been reported to be efficient and cost-effective . This process involves the reaction of 2-fluoro-5-nitrobenzyl bromide with thiourea, followed by treatment with triethylamine in N,N-dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their efficiency and high yields.

Chemical Reactions Analysis

Types of Reactions

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazine derivatives.

Mechanism of Action

The mechanism of action of (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methylphenyl)-1,4-dihydro-3,1-benzothiazin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-2-4-8-13(11)16-15-17-14-9-5-3-7-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKBTYIEMXMZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2NC3=CC=CC=C3CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368613
Record name (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108288-50-2
Record name (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Reactant of Route 2
Reactant of Route 2
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Reactant of Route 3
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Reactant of Route 4
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Reactant of Route 5
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Reactant of Route 6
(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.